molecular formula C22H28N4O4S B2611361 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 2309310-22-1

6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2611361
CAS RN: 2309310-22-1
M. Wt: 444.55
InChI Key: HJUKRAVISREPNE-UHFFFAOYSA-N
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Description

6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to the one , has been extensively studied. For instance, a series of new compounds have been prepared and subjected to in silico molecular docking screenings towards specific target proteins. These compounds exhibited moderate to good binding energies, indicating potential biological activity and therapeutic applications. The research underscores the importance of these compounds in drug design and discovery processes due to their antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).

Biological Activity

Another study focused on the synthesis of new [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones, demonstrating their in vivo analgesic and anti-inflammatory activities. This highlights the therapeutic potential of pyridazinone derivatives in treating pain and inflammation, suggesting a pathway for developing new medications based on the structural framework of such compounds (A. Demchenko et al., 2015).

Pharmacological Characterization

The pharmacological characterization of compounds with similar structural motifs, such as PF-04455242, a novel κ-opioid receptor antagonist, demonstrates the utility of these molecules in exploring new treatments for depression and addiction disorders. This research provides insight into the complex interactions between chemical structure and biological activity, opening avenues for the development of new therapeutic agents (S. Grimwood et al., 2011).

properties

IUPAC Name

6-methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-17-4-9-21(27)26(23-17)16-18-10-14-24(15-11-18)22(28)19-5-7-20(8-6-19)31(29,30)25-12-2-3-13-25/h4-9,18H,2-3,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUKRAVISREPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.